molecular formula C16H17NO2S B2473467 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide CAS No. 2034449-75-5

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide

Cat. No.: B2473467
CAS No.: 2034449-75-5
M. Wt: 287.38
InChI Key: OHEJXDAPOXEESB-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is a compound that integrates the structural features of benzofuran and thiophene Benzofuran is known for its presence in various biologically active natural products, while thiophene is a sulfur-containing heterocycle with significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is unique due to its combined benzofuran and thiophene structure, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11(17-16(18)14-5-7-20-10-14)8-12-2-3-15-13(9-12)4-6-19-15/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEJXDAPOXEESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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